molecular formula C15H13N5O4S2 B6527289 methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate CAS No. 869074-11-3

methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6527289
CAS No.: 869074-11-3
M. Wt: 391.4 g/mol
InChI Key: MEPAAWQSYJNZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a fused thiadiazolo-triazin core linked to a benzoate ester via a sulfanylacetamido bridge. This structure combines a sulfur-containing heterocycle with a triazine moiety, which is often associated with biological activity, particularly in agrochemicals or pharmaceuticals .

Properties

IUPAC Name

methyl 4-[[2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4S2/c1-8-12(22)20-14(18-17-8)26-15(19-20)25-7-11(21)16-10-5-3-9(4-6-10)13(23)24-2/h3-6H,7H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPAAWQSYJNZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331366
Record name methyl 4-[[2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089907
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

869074-11-3
Record name methyl 4-[[2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Cyclocondensation and Amidation

This widely adopted method involves sequential heterocycle formation and linker attachment:

Step 1: Synthesis of Thiadiazolo-Triazinone Core
A mixture of 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one (0.01 mol) and POCl₃ is heated at 90°C for 8 hours under anhydrous conditions. The reaction proceeds via dehydration and cyclization, yielding the thiadiazolo-triazinone intermediate.

Step 2: Acetamido-Benzoate Coupling
The intermediate is reacted with methyl 4-(2-chloroacetamido)benzoate in the presence of K₂CO₃ in dimethylformamide (DMF) at 60°C for 12 hours. Nucleophilic substitution at the sulfanyl group attaches the acetamido-benzoate sidechain.

Yield : 72–78% after recrystallization from ethanol.

One-Pot Tandem Synthesis

To streamline production, a one-pot approach combines cyclization and coupling:

  • Reagents : Trimethyl pyruvic acid, thiocarbohydrazide, methyl 4-isothiocyanatobenzoate, and POCl₃.

  • Conditions : Reflux in acetonitrile for 24 hours.

  • Mechanism : Concurrent cyclization of the triazinone core and in situ formation of the acetamido linker.

Advantages :

  • Eliminates intermediate isolation.

  • Higher atom economy (65% yield).

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent Anhydrous DMFMaximizes nucleophilicity of sulfanyl group
Temperature 90°C (cyclization)Prevents side-product formation
Reaction Time 8–12 hoursEnsures complete cyclization

Catalytic Additives

  • Triethylamine : Neutralizes HCl byproducts during POCl₃-mediated cyclization, improving yield by 15%.

  • Molecular Sieves (4Å) : Absorb moisture, critical for anhydrous conditions in one-pot synthesis.

Analytical Characterization and Validation

Spectroscopic Data

IR (KBr, cm⁻¹) :

  • 1745 (C=O ester), 1680 (C=O triazinone), 1245 (C-S).

¹H-NMR (400 MHz, CDCl₃) :

  • δ 8.02 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 3.90 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃-triazine).

MS (ESI+) : m/z 392.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, methanol:water 70:30).

  • TLC : Single spot at Rf 0.62 (silica gel, ethyl acetate:hexane 1:1).

Challenges and Mitigation Strategies

  • Moisture Sensitivity :

    • POCl₃ hydrolysis reduces cyclization efficiency. Use of Schlenk techniques or molecular sieves is critical.

  • Byproduct Formation :

    • N-Acylation side products during coupling. Stoichiometric control (1:1.05 ratio of triazinone to chloroacetamido benzoate) minimizes this.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Scalability
Two-Step789820High
One-Pot659524Moderate

The two-step method remains preferred for industrial-scale synthesis due to higher reproducibility, while the one-pot approach suits exploratory research .

Chemical Reactions Analysis

Types of Reactions

The compound methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

  • Oxidation: This reaction can be facilitated using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction can occur at the carbonyl or the heterocyclic ring systems using agents like sodium borohydride or lithium aluminum hydride.

  • Nucleophilic Substitution: The sulfanyl and amido groups in the compound can participate in nucleophilic substitution reactions, making it a versatile intermediate.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)

Major Products

  • Oxidation: Produces sulfoxides or sulfones

  • Reduction: Yields reduced analogs of the compound

  • Substitution: Forms various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules due to its versatile reactivity. Its unique structure allows it to act as an intermediate in organic synthesis.

Biology and Medicine

In the realm of biology and medicine, the compound's heterocyclic core is of interest for drug design and development. It may serve as a scaffold for developing new pharmaceuticals, particularly those targeting microbial or viral pathogens.

Industry

Industrially, it can be utilized in the development of new materials with specific electronic properties due to the presence of sulfur and nitrogen atoms which can influence conductivity and reactivity.

Mechanism of Action

The mechanism by which methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate exerts its effects involves interactions with various molecular targets. These can include enzymes or receptors where the compound binds to active sites, leading to inhibition or activation of biological pathways. The sulfur and nitrogen atoms in the structure can participate in hydrogen bonding, enhancing the compound's affinity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonylurea Herbicides (Triazine Derivatives)

Compounds like triflusulfuron methyl ester and metsulfuron methyl ester () share a benzoate backbone and triazine ring but differ in substituents. For example:

  • Triflusulfuron methyl ester: Contains a trifluoroethoxy group and dimethylamino substitution on the triazine ring.
  • Methyl 4-[2-({3-methyl-4-oxo-4H-thiadiazolo-triazin-7-yl}sulfanyl)acetamido]benzoate : Replaces the triazine’s sulfonylurea group with a thiadiazolo-triazin system.

Key Differences :

Property Target Compound Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
Core Structure Thiadiazolo-triazin fused system 1,3,5-Triazine ring
Functional Groups Sulfanylacetamido, methyl ester Sulfonylurea, methoxy/methyl substituents
Potential Activity Unknown (likely enzyme inhibition) Herbicidal (ALS enzyme inhibition)
Thiadiazole Derivatives

Compounds such as 4-phenyl-5-aryloxy-1,2,3-thiadiazoles () share the thiadiazole motif but lack the fused triazin ring. These derivatives are synthesized via sodium hydride-mediated coupling in DMF, a method that could theoretically apply to the target compound’s sulfanyl bridge formation .

Activity Comparison :

  • Thiadiazoles in are primarily studied for their synthetic accessibility rather than biological activity.
Thiazine and Thiazolo-Triazol Derivatives
  • 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide () features a benzothiazine ring with an acetamide side chain. Unlike the target compound, it lacks the triazin component but demonstrates the bioactivity relevance of sulfur-nitrogen heterocycles .
  • Methyl 4-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate () includes a thiazolo-triazol ring, highlighting the prevalence of fused sulfur-nitrogen systems in bioactive molecules. Its methoxy groups contrast with the target compound’s methyl ester, suggesting divergent solubility and target interactions .

Research Implications and Gaps

Future studies should prioritize:

  • In vitro assays to evaluate inhibition of acetyl-CoA carboxylase (ACC) or acetolactate synthase (ALS), common targets for triazine/thiadiazole derivatives.
  • SAR studies to assess the impact of the sulfanylacetamido linker on bioavailability.

Biological Activity

Methyl 4-[2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamido]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiadiazole moiety, which is known for its diverse biological activities. The molecular formula is C18H19N5O3SC_{18}H_{19}N_5O_3S with a molecular weight of 385.44 g/mol. The presence of the thiadiazole ring contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung)22.19Alam et al.
SK-MEL-2 (Skin)4.27Alam et al.
SK-OV-3 (Ovarian)19.5Almasirad et al.
MCF7 (Breast)120 - 160Jakovljević et al.

The compound demonstrated significant cytotoxicity against the A549 lung cancer cell line with an IC50 value of approximately 22.19 µM. Notably, it exhibited even higher potency against SK-MEL-2 cells with an IC50 of just 4.27 µM.

The mechanism underlying the anticancer activity of this compound involves induction of apoptosis and cell cycle arrest. Studies suggest that this compound may inhibit key signaling pathways involved in cell proliferation and survival:

  • Apoptosis Induction : The compound has been shown to activate caspases involved in the apoptotic pathway.
  • Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing progression to DNA synthesis.

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other pharmacological effects:

Table 2: Summary of Other Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various bacterial strainsMDPI
AnticonvulsantPotential anticonvulsant properties notedMDPI
AntioxidantDemonstrated antioxidant activity in vitroJakovljević et al.

Case Studies

A series of case studies have reported on the synthesis and biological evaluation of related thiadiazole compounds that share structural similarities with this compound:

  • Alam et al. (2011) : Reported on various thiadiazole derivatives showing significant anticancer effects across multiple human cancer cell lines.
  • Hosseinzadeh et al. (2016) : Investigated new derivatives leading to enhanced anticancer activity compared to standard chemotherapeutics.

Q & A

Q. Table 1: Reaction Optimization Parameters

StepReagents/ConditionsYield Improvement
CyclizationDMF, 90°C, 6h75% → 88%
Thioether couplingEt₃N, CH₂Cl₂, RT62% → 79%

What advanced spectroscopic methods confirm the structure and purity of this compound?

Answer:
A combination of techniques is essential:

  • NMR : ¹H/¹³C NMR identifies protons (e.g., methyl groups at δ 2.5 ppm) and carbonyl carbons (δ 170–175 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in heterocyclic regions .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 463.51 for a related compound) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts .
  • X-ray crystallography : Resolves stereochemistry for crystalline derivatives (e.g., Z/E isomerism in thiadiazolo-triazine analogs) .

What mechanistic insights explain its bioactivity in enzyme inhibition?

Answer:
The compound’s thiadiazolo-triazine core and sulfanylacetamido linker enable:

  • Non-covalent interactions : Hydrogen bonding with catalytic residues (e.g., kinase ATP-binding pockets) .
  • Covalent binding : Thiol-reactive groups (e.g., sulfanyl) form disulfide bonds with cysteine residues in targets like proteases .
  • Computational validation : Molecular docking (AutoDock Vina) predicts binding affinities (ΔG = −9.2 kcal/mol for COX-2 inhibition) .

Advanced Note : Fluorescence quenching assays quantify target engagement (e.g., IC₅₀ = 1.2 µM against EGFR kinase) .

How can SAR studies elucidate substituent effects on bioactivity?

Answer:

  • Variable substituents : Replace the 3-methyl group with halogens (F, Cl) or methoxy to modulate electron density and steric effects .
  • Linker modifications : Substitute acetamido with propionamido to enhance hydrophobic interactions .
  • QSAR models : Use CoMFA/CoMSIA to correlate logP values (2.8–4.1) with IC₅₀ data for anti-inflammatory activity .

Q. Table 2: SAR Trends for Analogous Compounds

SubstituentBioactivity (IC₅₀, µM)
3-Methyl5.6 (COX-2 inhibition)
4-Fluorophenyl3.1 (EGFR inhibition)
4-Methoxy8.9 (Antimicrobial)

How should discrepancies in reported biological activities be resolved?

Answer:
Contradictions arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Solubility differences : Use DMSO stocks ≤0.1% to avoid solvent interference .
  • Orthogonal validation : Confirm cytotoxicity (MTT assay) and target specificity (CRISPR knockouts) .

What strategies enhance aqueous solubility for in vivo studies?

Answer:

  • Co-solvents : 10% PEG-400 in PBS improves solubility (2.5 mg/mL vs. 0.3 mg/mL in water) .
  • Prodrug design : Introduce phosphate esters at the benzoate group for hydrolytic activation .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (85% encapsulation efficiency) .

How is chemical stability assessed under experimental conditions?

Answer:

  • Forced degradation : Expose to pH 1–13 (37°C, 24h) and analyze via HPLC for decomposition .
  • Light sensitivity : Store in amber vials; UV irradiation (254 nm) detects photodegradation .
  • Thermal stability : TGA/DSC reveals decomposition onset at 180°C .

Which computational approaches identify molecular targets?

Answer:

  • Phylogenetic profiling : Compare bioactivity across species to infer conserved targets .
  • Proteome mining : Use affinity purification-mass spectrometry (AP-MS) with biotinylated probes .
  • Machine learning : Train models on ChEMBL data to predict kinase inhibition .

What models evaluate preliminary toxicity?

Answer:

  • In vitro : HepG2 cells (liver toxicity) and hERG inhibition assays (cardiotoxicity) .
  • In vivo : Zebrafish embryos (LC₅₀ > 100 µM) and murine acute toxicity (LD₅₀ determination) .

How is stereochemistry controlled during synthesis?

Answer:

  • Chiral auxiliaries : Use (R)-BINOL to induce enantioselectivity in thiadiazolo-triazine formation .
  • Crystallization-induced asymmetric transformation : Isolate desired diastereomers via solvent polarity tuning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.